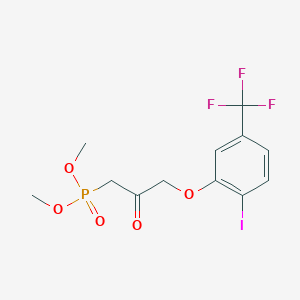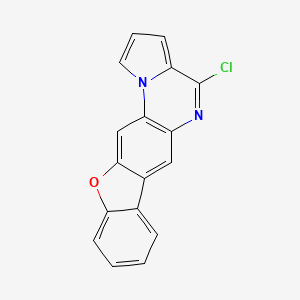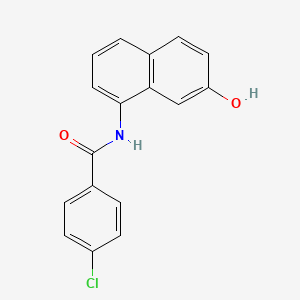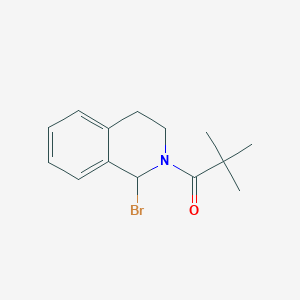
Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (3-(2-Iod-5-(trifluormethyl)phenoxy)-2-oxopropyl)phosphonat ist eine komplexe organische Verbindung, die eine Trifluormethylgruppe, ein Iodatom und einen Phosphonatester aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Dimethyl (3-(2-Iod-5-(trifluormethyl)phenoxy)-2-oxopropyl)phosphonat umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Vorläufern. Ein üblicher Weg beinhaltet die Reaktion von 2-Iod-5-(trifluormethyl)phenol mit einem geeigneten Phosphonatreagenz unter kontrollierten Bedingungen. Die Reaktionsbedingungen umfassen häufig die Verwendung einer Base, wie z. B. Natriumhydrid, und eines geeigneten Lösungsmittels, wie z. B. Dimethylformamid (DMF), um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Das Verfahren würde auf Effizienz, Ausbeute und Wirtschaftlichkeit optimiert werden. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungstechniken umfassen, um die hohe Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
Dimethyl (3-(2-Iod-5-(trifluormethyl)phenoxy)-2-oxopropyl)phosphonat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Iodatom kann unter geeigneten Bedingungen durch andere Nukleophile, wie z. B. Amine oder Thiole, ersetzt werden.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann je nach den verwendeten Reagenzien und Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Hydrolyse: Die Phosphonatestergruppe kann hydrolysiert werden, um die entsprechende Phosphonsäure zu bilden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien umfassen Nukleophile wie Natriumazid oder Kaliumthiocyanat, oft in Gegenwart eines Katalysators wie Kupfer(I)iodid.
Oxidationsreaktionen: Es können Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können Substitutionsreaktionen verschiedene substituierte Phenoxyderivate ergeben, während Oxidations- und Reduktionsreaktionen verschiedene oxidierte oder reduzierte Formen der ursprünglichen Verbindung erzeugen können.
Wissenschaftliche Forschungsanwendungen
Dimethyl (3-(2-Iod-5-(trifluormethyl)phenoxy)-2-oxopropyl)phosphonat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.
Biologie: Die Verbindung kann in biochemischen Studien verwendet werden, um Enzymwechselwirkungen und Stoffwechselwege zu untersuchen.
Industrie: Es kann bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften verwendet werden, wie z. B. hoher thermischer Stabilität oder Beständigkeit gegen Abbau.
Wirkmechanismus
Der Wirkmechanismus von Dimethyl (3-(2-Iod-5-(trifluormethyl)phenoxy)-2-oxopropyl)phosphonat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Trifluormethylgruppe und das Iodatom können die Bindungsaffinität und Spezifität der Verbindung für diese Zielstrukturen erhöhen. Die Phosphonatestergruppe kann ebenfalls eine Rolle bei der Aktivität der Verbindung spielen, indem sie an chemischen Reaktionen oder Wechselwirkungen mit biologischen Molekülen beteiligt ist.
Wirkmechanismus
The mechanism of action of Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and iodine atom can enhance the compound’s binding affinity and specificity for these targets. The phosphonate ester group can also play a role in the compound’s activity by participating in chemical reactions or interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Iod-5-(trifluormethyl)phenol
- 2-Iod-5-(trifluormethyl)pyridin
- 3-Iod-5-(trifluormethyl)pyridin-2-ol
Einzigartigkeit
Dimethyl (3-(2-Iod-5-(trifluormethyl)phenoxy)-2-oxopropyl)phosphonat ist einzigartig aufgrund der Kombination seiner funktionellen Gruppen, die ihm besondere chemische Eigenschaften und Reaktivität verleihen. Das Vorhandensein sowohl der Trifluormethylgruppe als auch des Phosphonatesters macht es besonders wertvoll bei der Synthese komplexer Moleküle und bei Anwendungen, die eine hohe Spezifität und Stabilität erfordern.
Eigenschaften
Molekularformel |
C12H13F3IO5P |
|---|---|
Molekulargewicht |
452.10 g/mol |
IUPAC-Name |
1-dimethoxyphosphoryl-3-[2-iodo-5-(trifluoromethyl)phenoxy]propan-2-one |
InChI |
InChI=1S/C12H13F3IO5P/c1-19-22(18,20-2)7-9(17)6-21-11-5-8(12(13,14)15)3-4-10(11)16/h3-5H,6-7H2,1-2H3 |
InChI-Schlüssel |
WIKBDQIUJWHCMA-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(CC(=O)COC1=C(C=CC(=C1)C(F)(F)F)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11833233.png)





![(6S,9R,10S,11S,13S,16R,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B11833288.png)

![2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol](/img/structure/B11833301.png)


![5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B11833317.png)


